molecular formula C20H21N3O3 B6347809 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354916-26-9

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347809
CAS RN: 1354916-26-9
M. Wt: 351.4 g/mol
InChI Key: SOFHWPHGZBGRIH-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4M6TP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as pyrimidines, which are characterized by their aromatic and heterocyclic properties. 4M6TP is of particular interest due to its unique chemical structure and its ability to interact with a variety of biological systems.

Scientific Research Applications

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a probe molecule to investigate the structure and function of proteins and other biological molecules. It has also been used to study the binding of ligands to proteins and other biological molecules. Additionally, this compound has been used as a model compound to study the interactions between small molecules and proteins.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound interacts with proteins and other biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals interactions. Additionally, it is believed that this compound binds to proteins and other biological molecules by forming covalent bonds with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has the potential to modulate the activity of proteins and other biological molecules. Additionally, it is believed that this compound may have the potential to interact with receptors, enzymes, and other proteins involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, this compound is a stable compound and can be stored for long periods of time. However, the use of this compound in laboratory experiments also has some limitations. The compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can interact with a variety of biological molecules, which can make it difficult to control its effects in laboratory experiments.

Future Directions

There are a number of potential future directions for the research of 4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted to explore the use of this compound in the development of novel therapeutic agents. Additionally, further research could be conducted to explore the use of this compound in the development of diagnostic tools. Finally, further research could be conducted to explore the use of this compound as a tool for understanding the structure and function of proteins and other biological molecules.

Synthesis Methods

4-(2-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Ullmann reaction, the Vilsmeier-Haack reaction, and the Suzuki reaction. The Ullmann reaction is a type of cross-coupling reaction that involves the coupling of two aromatic or heteroaromatic compounds. The Vilsmeier-Haack reaction is a type of reaction that involves the condensation of an aldehyde or ketone with an amine to form an imine. The Suzuki reaction is a type of cross-coupling reaction that involves the coupling of an organic halide and an organometallic compound. All of these methods have been used to successfully synthesize this compound.

properties

IUPAC Name

4-(2-methylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-7-5-6-8-14(12)16-11-15(22-20(21)23-16)13-9-17(24-2)19(26-4)18(10-13)25-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFHWPHGZBGRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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